2-[(4-Methylphenyl)sulfanyl]-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Methylphenyl)sulfanyl]-3-phenylpropanoic acid is an organic compound with the molecular formula C16H16O2S It is characterized by a phenyl group and a p-tolylthio group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylphenyl)sulfanyl]-3-phenylpropanoic acid typically involves the reaction of 3-phenylpropanoic acid with p-tolylthiol under specific conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the thiol, followed by nucleophilic substitution on the propanoic acid derivative. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like high-performance liquid chromatography (HPLC) may also be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylphenyl)sulfanyl]-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl and p-tolyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-[(4-Methylphenyl)sulfanyl]-3-phenylpropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Methylphenyl)sulfanyl]-3-phenylpropanoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the phenyl and p-tolylthio groups can influence its binding affinity and specificity towards these targets. The exact molecular pathways involved would vary based on the context of its use .
Comparison with Similar Compounds
Similar Compounds
3-Phenylpropanoic acid: Lacks the p-tolylthio group, making it less versatile in certain chemical reactions.
p-Tolylthioacetic acid: Similar structure but with a different backbone, leading to different reactivity and applications.
Phenylthioacetic acid: Contains a phenylthio group instead of a p-tolylthio group, affecting its chemical properties.
Uniqueness
2-[(4-Methylphenyl)sulfanyl]-3-phenylpropanoic acid is unique due to the combination of the phenyl and p-tolylthio groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
2-[(4-Methylphenyl)sulfanyl]-3-phenylpropanoic acid, also known by its chemical structure and CAS number 951895-97-9, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C16H18O2S, with a molecular weight of approximately 290.38 g/mol. The compound contains a sulfanyl group attached to a phenylpropanoic acid framework, which is significant for its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. A study on related derivatives demonstrated that modifications on the propanoic acid backbone significantly influenced COX-1 and COX-2 inhibition, suggesting a similar potential for this compound .
Antimicrobial Activity
Preliminary investigations have shown that the compound exhibits antimicrobial properties against various microbial strains. Its sulfonamide structure is known to enhance its interaction with bacterial enzymes, potentially leading to bacteriostatic effects .
Research Findings and Case Studies
Several studies have explored the biological activity of compounds structurally related to this compound:
- Cyclooxygenase Inhibition : A series of derivatives were synthesized and evaluated for their inhibitory effects on COX enzymes. Compounds with similar structures demonstrated significant inhibition, suggesting that this compound could exhibit similar properties .
- Antimicrobial Studies : Research highlighted the efficacy of sulfonamide derivatives in inhibiting growth in bacterial strains such as E. coli and S. aureus. The presence of the sulfanyl group was crucial for enhancing antimicrobial activity .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
2-(4-methylphenyl)sulfanyl-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2S/c1-12-7-9-14(10-8-12)19-15(16(17)18)11-13-5-3-2-4-6-13/h2-10,15H,11H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLJWNGGZNBHHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(CC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.